3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine
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Overview
Description
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is a compound known for its significant biological activity, particularly in the field of oncology. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. It has been studied extensively for its potential use in cancer treatment due to its ability to interfere with DNA synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine typically involves the alkylation of phenylalanine derivatives. One common method includes the reaction of 3-methoxyphenylalanine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form a simpler amine.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(Bis(2-chloroethyl)amino)-3-hydroxyphenyl)alanine.
Reduction: Formation of 3-(4-(Amino)-3-methoxyphenyl)alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine has several scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The primary mechanism of action of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound is taken up by cells through amino acid transporters and targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another phenylalanine derivative with similar alkylating properties.
Chlorambucil: A related compound with a bis(2-chloroethyl)amino group but different side chains.
Cyclophosphamide: A nitrogen mustard alkylating agent used in cancer therapy.
Uniqueness
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the methoxyphenylalanine moiety. This combination enhances its ability to target and kill cancer cells while potentially reducing side effects compared to other alkylating agents .
Properties
CAS No. |
66902-62-3 |
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Molecular Formula |
C14H20Cl2N2O3 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-10(8-11(17)14(19)20)2-3-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
InChI Key |
PDUXIBFAWGEDRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)N(CCCl)CCCl |
Origin of Product |
United States |
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